Phenol, 3-((2-((diethylamino)methyl)phenyl)thio)-, hydrochloride
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Overview
Description
Phenol, 3-((2-((diethylamino)methyl)phenyl)thio)-, hydrochloride is a complex organic compound with a unique structure that includes a phenol group, a diethylamino group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-((2-((diethylamino)methyl)phenyl)thio)-, hydrochloride typically involves multiple steps. One common method includes the reaction of a phenol derivative with a diethylamino compound under controlled conditions. The reaction may require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-((2-((diethylamino)methyl)phenyl)thio)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
Phenol, 3-((2-((diethylamino)methyl)phenyl)thio)-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenol, 3-((2-((diethylamino)methyl)phenyl)thio)-, hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, while the diethylamino group may interact with receptors or other biomolecules. The thioether linkage can influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Phenol, m-(diethylamino)-
- N,N-Diethyl-m-aminophenol
- 3-(Diethylamino)phenol
- 3-Hydroxy-N,N-diethylaniline
Uniqueness
Phenol, 3-((2-((diethylamino)methyl)phenyl)thio)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
127906-65-4 |
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Molecular Formula |
C17H22ClNOS |
Molecular Weight |
323.9 g/mol |
IUPAC Name |
3-[2-(diethylaminomethyl)phenyl]sulfanylphenol;hydrochloride |
InChI |
InChI=1S/C17H21NOS.ClH/c1-3-18(4-2)13-14-8-5-6-11-17(14)20-16-10-7-9-15(19)12-16;/h5-12,19H,3-4,13H2,1-2H3;1H |
InChI Key |
HLKLOBNSAPDZAM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1SC2=CC=CC(=C2)O.Cl |
Origin of Product |
United States |
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